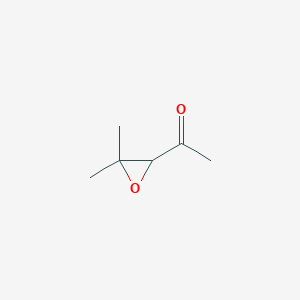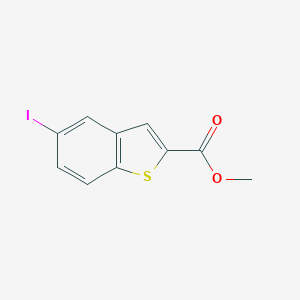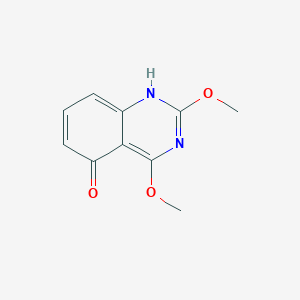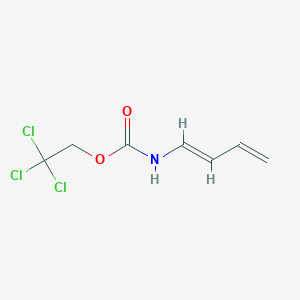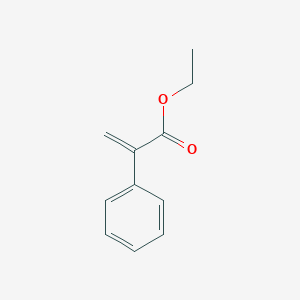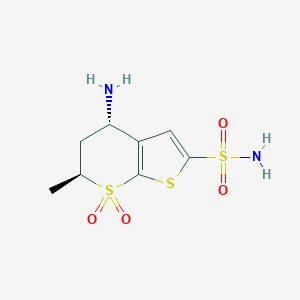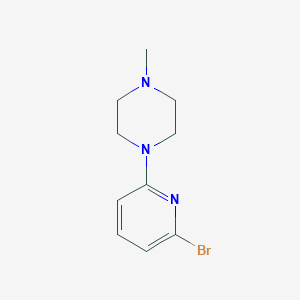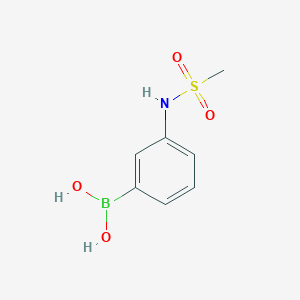
3-(Methylsulfonylamino)phenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including modification of core structures, sulfonation, and coupling reactions. For instance, the preparation of a magnetic iron oxide supported phenylsulfonic acid catalyst involved the modification of magnetic iron oxide cores followed by sulfonation . Similarly, the synthesis of 3-methyl-2-(phenylsulfonamido)butanoic acid involved complexation with metals, indicating a multi-step synthetic route . These methods suggest that the synthesis of 3-(Methylsulfonylamino)phenylboronic acid would likely involve a sulfonation step and possibly metal-mediated reactions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of 3-methyl-2-(phenylsulfonamido)butanoic acid, the molecules are connected via hydrogen bonds forming a 2D polymeric network . This implies that 3-(Methylsulfonylamino)phenylboronic acid could also exhibit hydrogen bonding and potentially form polymeric structures.
Chemical Reactions Analysis
Phenylboronic acids are known to catalyze various chemical reactions. For example, phenylboronic acid catalyzed the tandem construction of S-S and C-S bonds, demonstrating its role in facilitating complex chemical transformations . This suggests that 3-(Methylsulfonylamino)phenylboronic acid could also participate in similar catalytic processes, potentially leading to the synthesis of various organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide and phenylboronic acid derivatives are influenced by their functional groups. The presence of sulfonic acid groups can impart hydrophobicity and resistance to leaching in organic and aqueous solutions . The phenylboronic acid group is known for its ability to form reversible covalent bonds with diols, which is a key property in its application as a catalyst . Therefore, 3-(Methylsulfonylamino)phenylboronic acid is likely to exhibit properties such as hydrophobicity, stability in various solvents, and reactivity towards diols.
Applications De Recherche Scientifique
Carbohydrate Chemistry
3-(Methylsulfonylamino)phenylboronic acid, as a derivative of phenylboronic acid, plays a significant role in carbohydrate chemistry. It can condense with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. This characteristic makes it valuable in chromatographic solvents for testing cis-1,2,3-triols on pyranoid rings and in electrophoretic separations of polyhydroxy compounds. Its stability under various conditions allows for the substitution or oxidation of unprotected hydroxyl groups and the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).
Drug Delivery Systems
Phenylboronic acid derivatives have been investigated for their potential in targeted drug delivery systems. For instance, a study highlighted the synthesis of phenylboronic acid-functionalized amphiphilic block copolymer, which could form stable micelle solutions in water. These micelles demonstrated the ability to target HepG2 cells, enhancing drug uptake, indicating their potential as carriers for targeted cancer therapy (Zhang et al., 2013).
Glucose-Responsive Materials
Phenylboronic acid-based materials have been extensively studied for constructing glucose-responsive systems, particularly for insulin delivery. Recent advances include synthesis forms like nanogels, micelles, and mesoporous silica nanoparticles. These developments hold significant potential in the field of drug delivery, particularly for diabetic care (Ma & Shi, 2014).
Catalysis
Phenylboronic acid has been utilized as a catalyst in various chemical syntheses, such as the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans. This approach is noted for its simplicity, minimal environmental pollution, and high yields, demonstrating the versatility of phenylboronic acid in organic synthesis (Nemouchi et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
[3-(methanesulfonamido)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIQQIRLFMCWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378534 | |
| Record name | {3-[(Methanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonylamino)phenylboronic acid | |
CAS RN |
148355-75-3 | |
| Record name | {3-[(Methanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylsulfonylaminophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



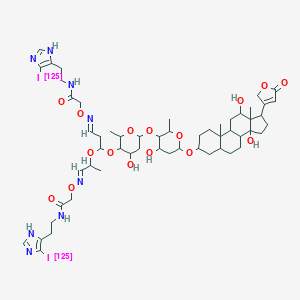

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
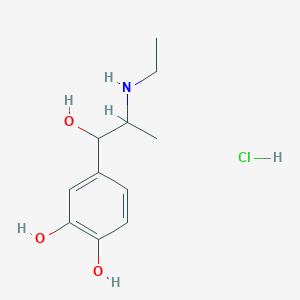
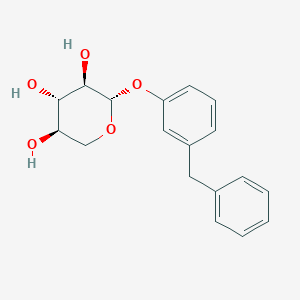
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)
